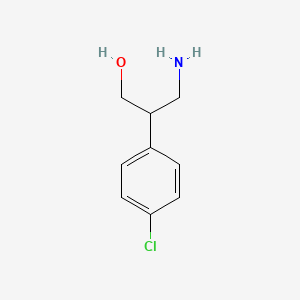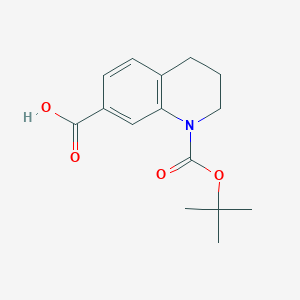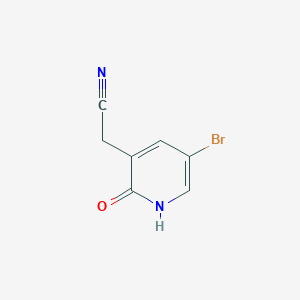
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analytical Methodologies in Chromatography
Hydrophilic interaction chromatography (HILIC) is a valuable technique for separating polar, weakly acidic, or basic samples, often utilizing acetonitrile-rich aqueous-organic mobile phases. HILIC's popularity is partly due to its ability to enhance ionization in mass spectrometry compared to traditional reversed-phase chromatography. This method is suitable for analyzing a wide range of compounds, including peptides, proteins, drugs, and metabolites, using various polar stationary phases. The choice of stationary and mobile phases significantly influences separation selectivity, which is complementary to reversed-phase and other chromatographic modes, making HILIC an attractive option for complex analyses (Jandera, 2011).
Medicinal Chemistry and Metal Binding
Hydroxypyridinones, such as 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile, show promise as efficient metal chelators, particularly for aluminum (Al) and iron (Fe), potentially beneficial in medical applications. These compounds have been explored for their ability to improve physico-chemical and pharmacokinetic properties, making them strong candidates for replacing existing chelators like desferrioxamine. Their interaction with Al, in particular, has been well-documented, suggesting a role in treating conditions related to Al toxicity (Santos, 2002).
Photodynamic Therapy (PDT)
Pretreatments aimed at enhancing protoporphyrin IX accumulation for photodynamic therapy (PDT) have shown the importance of optimizing intralesional content to improve clinical outcomes. Hydroxypyridinones, including derivatives like 2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile, could play a role in such pretreatments by affecting the heme biosynthetic pathway, potentially by chelating ferrous iron and thus influencing the efficacy of PDT (Gerritsen et al., 2008).
Propiedades
IUPAC Name |
2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-5(1-2-9)7(11)10-4-6/h3-4H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQSIWVKNWZPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-hydroxypyridin-3-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)
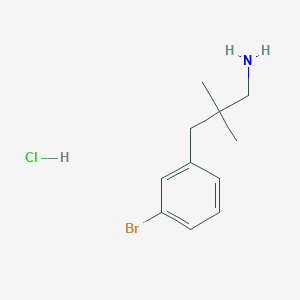
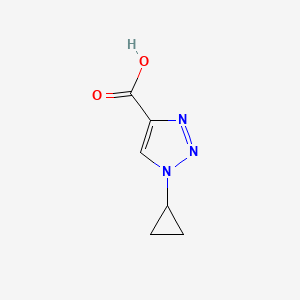

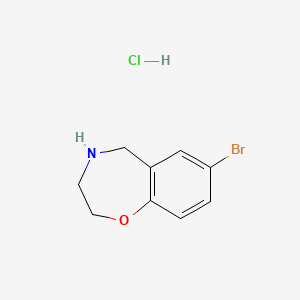
![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)
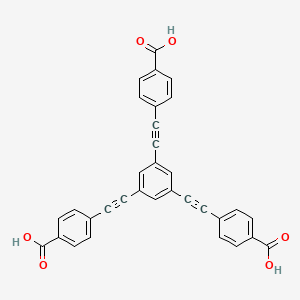
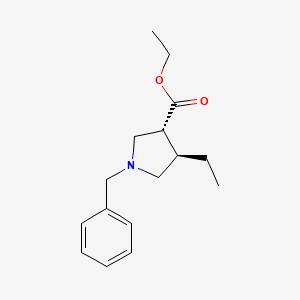
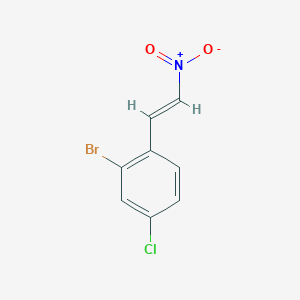

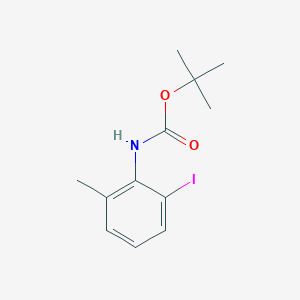
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)
